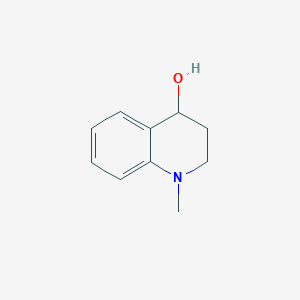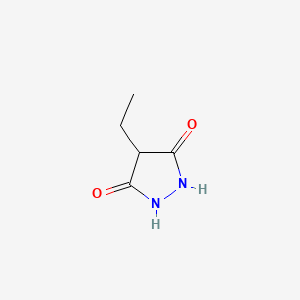
1,2,3,4-tetrahydro-1-methyl-4-Quinolinol
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is a heterocyclic organic compound with the molecular formula C10H13NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the first position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-quinolinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-methyl-4-quinolinone using palladium on carbon (Pd/C) as a catalyst. This method offers high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinolinone.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 1-Methyl-4-quinolinone.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-4-Quinolinol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound acts as a reversible inhibitor of monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the brain . This activity underlies its potential antidepressant and neuroprotective effects .
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct biological activities.
2,4-Dihydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems sets it apart from other quinoline derivatives .
Propriétés
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNUKFLDADDHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)




![Pyrimido[1,6-a]indole](/img/structure/B3349820.png)

![6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3349833.png)





